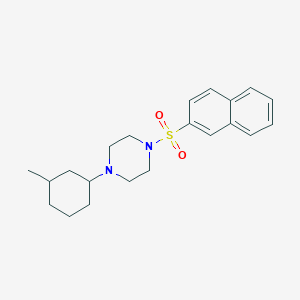
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-2-ylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 3-methylcyclohexyl group: This step often involves the alkylation of the piperazine ring using 3-methylcyclohexyl halides under basic conditions.
Attachment of the naphthalen-2-ylsulfonyl group: This is usually done via sulfonylation, where the piperazine derivative reacts with naphthalen-2-sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methylcyclohexyl)-4-(phenylsulfonyl)piperazine: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
1-(3-Methylcyclohexyl)-4-(benzylsulfonyl)piperazine: Contains a benzyl group instead of a naphthalen-2-yl group.
Uniqueness
1-(3-Methylcyclohexyl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N2O2S |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-(3-methylcyclohexyl)-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O2S/c1-17-5-4-8-20(15-17)22-11-13-23(14-12-22)26(24,25)21-10-9-18-6-2-3-7-19(18)16-21/h2-3,6-7,9-10,16-17,20H,4-5,8,11-15H2,1H3 |
Clé InChI |
HBHJSSIOIPAXOO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B10884064.png)
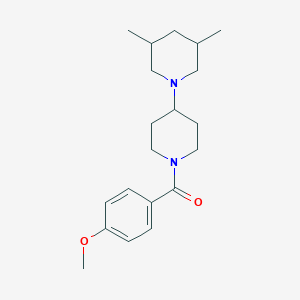
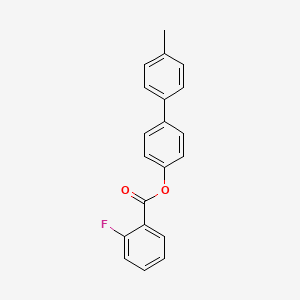
![2-(4-chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10884079.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)
methanone](/img/structure/B10884104.png)

![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)
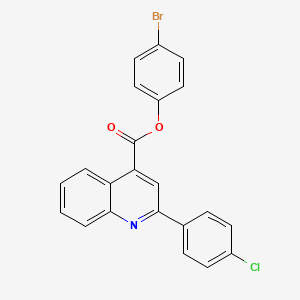
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
![{2-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10884121.png)
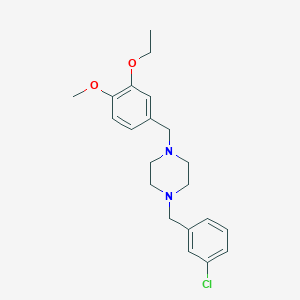
![2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10884127.png)

